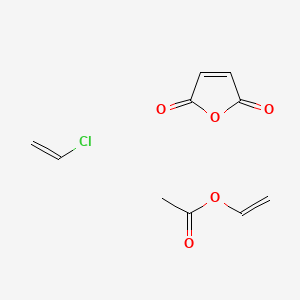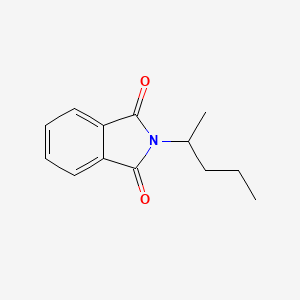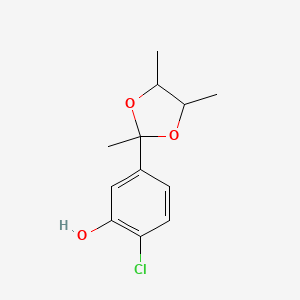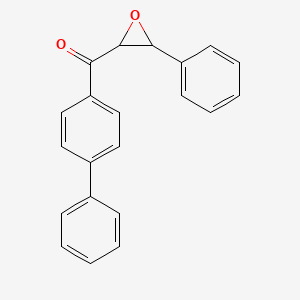
Chloroethene;ethenyl acetate;furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroethene; ethenyl acetate; furan-2,5-dione: is a compound that combines three distinct chemical entities: chloroethene (also known as vinyl chloride), ethenyl acetate (also known as vinyl acetate), and furan-2,5-dione (also known as maleic anhydride). Each of these components has unique properties and applications, making the combined compound versatile in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Chloroethene (Vinyl Chloride)
-
Ethenyl Acetate (Vinyl Acetate)
-
Furan-2,5-dione (Maleic Anhydride)
Análisis De Reacciones Químicas
Types of Reactions
-
Chloroethene
-
Ethenyl Acetate
-
Furan-2,5-dione
Diels-Alder Reaction: Furan-2,5-dione reacts with dienes to form Diels-Alder adducts.
Hydrolysis: Furan-2,5-dione hydrolyzes in the presence of water to form maleic acid.
Common Reagents and Conditions
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acid catalysts such as sulfuric acid or hydrochloric acid are used.
Major Products
Polyvinyl Chloride (PVC): from chloroethene.
Polyvinyl Acetate (PVA): from ethenyl acetate.
Maleic Acid: from furan-2,5-dione.
Aplicaciones Científicas De Investigación
Chloroethene; ethenyl acetate; furan-2,5-dione: has diverse applications in scientific research:
-
Chemistry
Polymer Chemistry: Used in the synthesis of various polymers such as PVC and PVA
Organic Synthesis: Utilized in Diels-Alder reactions and other organic transformations.
-
Biology
Biodegradation Studies: Chloroethene is studied for its microbial degradation pathways.
Biocompatible Materials: Ethenyl acetate-based polymers are explored for biocompatible applications.
-
Medicine
Drug Delivery Systems: Polymers derived from these compounds are used in controlled drug release systems.
Medical Devices: PVC is widely used in medical tubing and containers.
-
Industry
Plastic Manufacturing: PVC and PVA are extensively used in the production of plastics, adhesives, and coatings
Coatings and Adhesives: Ethenyl acetate is a key component in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of chloroethene; ethenyl acetate; furan-2,5-dione involves various molecular targets and pathways:
-
Chloroethene
-
Ethenyl Acetate
-
Furan-2,5-dione
Diels-Alder Reaction: Cycloaddition reaction forming a six-membered ring adduct.
Hydrolysis: Nucleophilic attack by water leading to the formation of maleic acid.
Comparación Con Compuestos Similares
Chloroethene; ethenyl acetate; furan-2,5-dione: can be compared with other similar compounds:
-
Similar Compounds
Chloroethene: Similar to dichloroethene, trichloroethene, and tetrachloroethene.
Ethenyl Acetate: Similar to methyl acetate, ethyl acetate, and butyl acetate.
Furan-2,5-dione: Similar to phthalic anhydride and succinic anhydride.
-
Uniqueness
Chloroethene: Unique due to its extensive use in PVC production and its environmental impact.
Ethenyl Acetate: Unique for its role in producing PVA and its applications in adhesives and coatings.
Furan-2,5-dione: Unique for its reactivity in Diels-Alder reactions and its role in producing maleic acid.
chloroethene; ethenyl acetate; furan-2,5-dione , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
25085-82-9 |
|---|---|
Fórmula molecular |
C10H11ClO5 |
Peso molecular |
246.64 g/mol |
Nombre IUPAC |
chloroethene;ethenyl acetate;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O2.C2H3Cl/c5-3-1-2-4(6)7-3;1-3-6-4(2)5;1-2-3/h1-2H;3H,1H2,2H3;2H,1H2 |
Clave InChI |
QJNYIFMVIUOUSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=C.C=CCl.C1=CC(=O)OC1=O |
Números CAS relacionados |
25085-82-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)

![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)

![2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165052.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester](/img/structure/B14165064.png)
![2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165069.png)
![Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14165077.png)

